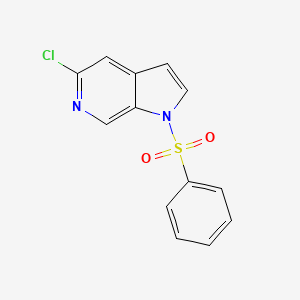

5-Chloro-1-(phenylsulfonyl)-6-azaindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-(phenylsulfonyl)-6-azaindole is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring This compound is characterized by the presence of a chlorine atom at the 5-position and a phenylsulfonyl group at the 1-position of the azaindole ring

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for 5-Chloro-1-(phenylsulfonyl)-6-azaindole.

Mode of Action

Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that modulates these biological activities.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and more .

Pharmacokinetics

The compound’s molecular weight of 29274 suggests it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

These could potentially include modulation of receptor activity, inhibition of enzymatic processes, alteration of gene expression, disruption of cell signaling pathways, and more .

Análisis Bioquímico

Biochemical Properties

5-Chloro-1-(phenylsulfonyl)-6-azaindole, as an indole derivative, is known to interact with multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5-chloroindole and phenylsulfonyl chloride.

Nitration and Reduction: The 5-chloroindole undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.

Sulfonylation: The amino group is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group at the 1-position.

Cyclization: The final step involves cyclization to form the azaindole ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-1-(phenylsulfonyl)-6-azaindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the phenylsulfonyl group or the azaindole ring.

Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position.

Aplicaciones Científicas De Investigación

5-Chloro-1-(phenylsulfonyl)-6-azaindole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-1-(phenylsulfonyl)-indole: Similar structure but lacks the nitrogen atom in the indole ring.

6-Azaindole: Lacks the chlorine and phenylsulfonyl groups but shares the azaindole core structure.

5-Chloroindole: Similar structure but lacks the phenylsulfonyl group.

Uniqueness

5-Chloro-1-(phenylsulfonyl)-6-azaindole is unique due to the combination of the chlorine atom, phenylsulfonyl group, and azaindole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Actividad Biológica

5-Chloro-1-(phenylsulfonyl)-6-azaindole is a synthetic compound belonging to the azaindole family, notable for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive review of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9ClN2O2S

- Molecular Weight : Approximately 256.72 g/mol

- Structural Features : Contains a chloro group and a phenylsulfonyl moiety, which contribute to its reactivity and biological properties.

This compound primarily acts as a kinase inhibitor . Kinases are critical in various cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. The compound's binding affinity to ATP-binding sites in kinases has been established through docking studies, indicating its potential to inhibit kinase activity effectively .

Anticancer Properties

The compound has shown significant activity against various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, derivatives of azaindoles have been documented to exhibit cytotoxic effects on human non-small cell lung cancer (A549) cells, with IC50 values indicating effective inhibition .

Table 1: IC50 Values of Azaindole Derivatives Against A549 Cells

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Kinase inhibition |

| Compound 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| Compound 6k | 3.14 ± 0.29 | Induces apoptosis via caspase activation |

Interaction with Serotonin Receptors

Research suggests that this compound may also interact with serotonin receptors, indicating potential applications in treating cognitive dysfunction and related disorders. The specific mechanisms through which it affects these receptors require further investigation.

Case Studies and Research Findings

- Kinase Inhibition Studies : A study highlighted the effectiveness of azaindole derivatives in inhibiting Aurora kinases, essential for cell division. The presence of the chloro substituent in the compound was noted to enhance selectivity for these targets .

- High Throughput Screening (HTS) : HTS identified several azaindole derivatives with promising selectivity profiles against Cdc7 over CDK2, showcasing the potential of these compounds in cancer therapy development .

- Molecular Docking Studies : Molecular docking has predicted favorable interactions between this compound and various kinase targets, supporting its role as a selective inhibitor .

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBQYNZEQUKKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.